molecular formula C8H2F16 B1586759 1H,8H-Perfluorooctane CAS No. 307-99-3

1H,8H-Perfluorooctane

Cat. No. B1586759
CAS RN: 307-99-3
M. Wt: 402.08 g/mol
InChI Key: JCRVQXKRULILSR-UHFFFAOYSA-N
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Description

1H,8H-Perfluorooctane, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane, is a synthetic compound with the molecular formula C8HF17 . It has a molecular weight of 420.0664 .


Synthesis Analysis

Polyfluorinated iodine alkanes (PFIs) are important intermediates in the synthesis of organic fluoride products, including 1H,8H-Perfluorooctane .


Molecular Structure Analysis

The molecular structure of 1H,8H-Perfluorooctane can be represented by the InChI string: InChI=1S/C8HF17/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H .


Physical And Chemical Properties Analysis

1H,8H-Perfluorooctane has a density of 1.7±0.1 g/cm3, a boiling point of 123.5±8.0 °C at 760 mmHg, and a vapor pressure of 16.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.7±3.0 kJ/mol and a flash point of 36.7±10.2 °C . The index of refraction is 1.260 .

Scientific Research Applications

Microbial Biodegradation

1H,8H-Perfluorooctane and its derivatives show potential in microbial biodegradation studies. A novel fluorotelomer alcohol related to 1H,8H-Perfluorooctane, 1H,1H,2H,2H,8H,8H-perfluorododecanol, has been studied for its biodegradation potential in a mixed bacterial culture. This degradable telomer fluoroalcohol (DTFA) is a newly developed fluorotelomer, potentially degradable through biological reactions. The study revealed transformation products forming short fluorinated compounds with lower accumulation potential and toxicity than perfluorooctanoic acid (PFOA) (Arakaki et al., 2010).

Molecular Orientation and Multilayer Formation

Studies have investigated the molecular orientation and multilayer formation of 1H,1H,8H,8H-Perfluorooctane-1,8-diol at the air/water interface. This work provides insight into the interfacial behavior of such compounds and their potential applications in creating specific molecular arrangements for various industrial applications (Takiue et al., 2009).

Photochemical Decomposition

The photochemical decomposition of related compounds, such as 1H,1H,2H,2H-perfluorooctane sulfonate (6:2FTS), has been studied, focusing on ferric ion-induced efficient decomposition under ultraviolet irradiation. This research provides valuable insights into the environmental fate and potential remediation strategies for perfluorinated compounds (Jin et al., 2017).

Environmental Contamination and Human Exposure

Studies have focused on the environmental contamination and human exposure to perfluorooctane and related compounds. For example, an investigation into the blood levels of various perfluorinated chemicals in Catalonia, Spain, highlights the widespread distribution of these compounds in the environment and their potential health implications (Ericson et al., 2007).

Developmental Toxicity

Research on the developmental toxicity of perfluoroalkyl acids, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), provides important insights into the potential health hazards inherent in these compounds. Such studies are crucial for understanding the impact of these chemicals on human and animal health (Lau et al., 2004).

Pore Diameter in Mesoporous Materials

Investigations into the effect of fluorocarbon addition on the structure and pore diameter of mesoporous materials prepared with fluorinated surfactants show that compounds like perfluorooctane can influence the characteristics of mesoporous materials. This research is significant for material science, particularly in the development of novel materials with specific pore sizes and arrangements (Blin & Stébé, 2005).

In Vitro Cytotoxicity Assessment

The assessment of the cytotoxicity of impurities detected in perfluorooctane batches used for vitreoretinal surgery demonstrates the need for strict quality control in medical applications. This research highlightsthe importance of evaluating the safety and purity of perfluorooctane and its derivatives when used in medical procedures, ensuring maximum safety for patients (Romano et al., 2021).

Analytical Quality of Perfluorocarbon Liquids

A study benchmarking different brands of perfluorocarbon liquids (PFCLs) used in vitreoretinal surgery indicates significant differences in the purity profiles of these products. This research underscores the need for transparent communication of product purity by manufacturers and rigorous quality control in the production of PFCLs for ophthalmological applications (Dresp, 2020).

Trends in Exposure to Polyfluoroalkyl Chemicals

Research on the trends in exposure to polyfluoroalkyl chemicals in the U.S. population offers insights into how manufacturing practices and regulatory changes affect the levels of these compounds in humans. This study is crucial for understanding the long-term impacts of exposure to perfluorinated compounds like 1H,8H-Perfluorooctane (Kato et al., 2011).

Environmental Contamination in Asian Countries

An analysis of environmental contamination, human exposure, and body loadings of perfluorooctane sulfonate (PFOS) in Asian countries highlights the widespread presence and persistence of these compounds in the environment. This work is significant in understanding regional differences in contamination levels and exposure routes (Zhao et al., 2012).

Polyfluoroalkyl Chemicals in the U.S. Population

A study on polyfluoroalkyl chemicals in the U.S. population, based on data from the National Health and Nutrition Examination Survey, provides comprehensive information on the prevalence and changes in serum concentrations of these chemicals over time. This research aids in understanding the extent of human exposure to perfluorinated compounds (Calafat et al., 2007).

Safety And Hazards

When handling 1H,8H-Perfluorooctane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F16/c9-1(10)3(13,14)5(17,18)7(21,22)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRVQXKRULILSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379941
Record name 1H,8H-Perfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,8H-Perfluorooctane

CAS RN

307-99-3
Record name 1H,8H-Perfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,8H-Perfluorooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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